

Synthesis of 5-Chloroquinolin-3-ol from 4-chloroaniline

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Compound of Interest

Compound Name: 5-Chloroquinolin-3-ol

Cat. No.: B2911830

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An In-Depth Technical Guide to the Synthesis of **5-Chloroquinolin-3-ol** from 4-Chloroaniline

Introduction

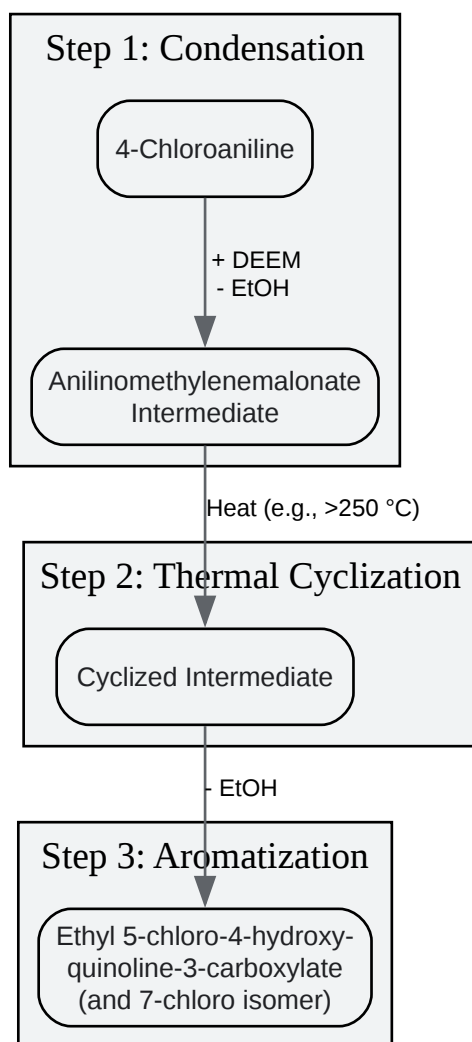
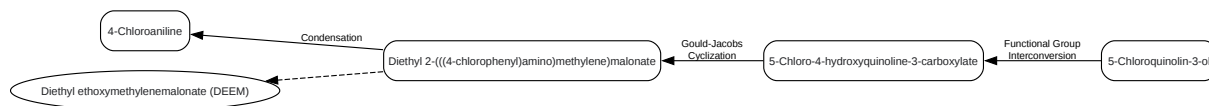
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. The specific substitution pattern on the quinoline ring system profoundly influences its biological activity, making the development of precise synthetic routes to novel analogues a critical endeavor for drug discovery professionals.

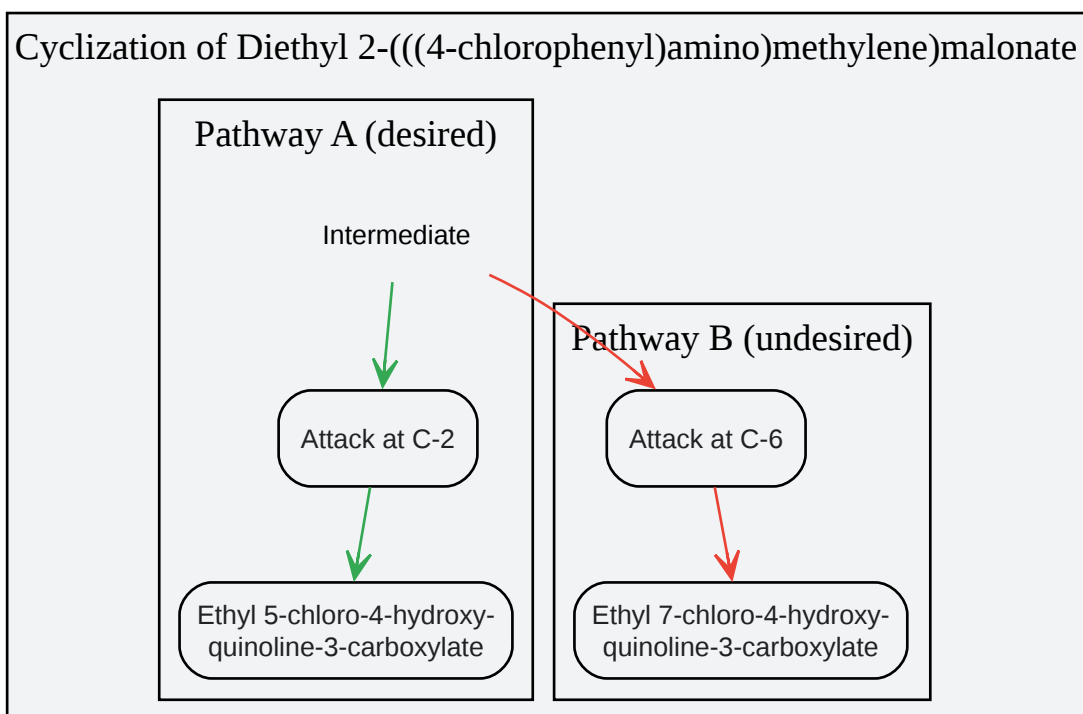
This technical guide provides a comprehensive overview of a plausible synthetic pathway for **5-Chloroquinolin-3-ol**, starting from the readily available precursor, 4-chloroaniline. The synthesis of this specific target molecule presents notable challenges, particularly concerning the regiochemical control during the formation of the quinoline core and the subsequent introduction of a hydroxyl group at the C-3 position.

As Senior Application Scientists, our focus extends beyond a mere recitation of procedural steps. This document elucidates the underlying chemical principles, explains the causality behind experimental choices, and addresses the critical challenges inherent in the synthesis. We will navigate through a multi-step approach, grounded in established name reactions, while also proposing logical solutions for steps lacking direct precedent in current literature.

Chapter 1: Retrosynthetic Analysis and Strategic Blueprint

A retrosynthetic analysis of the target molecule, **5-Chloroquinolin-3-ol**, suggests a strategy centered around the construction of the core quinoline ring system, followed by functional group manipulations. The most logical and widely adopted method for constructing a 4-hydroxyquinoline scaffold from an aniline derivative is the Gould-Jacobs reaction. This forms the foundation of our proposed pathway.





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